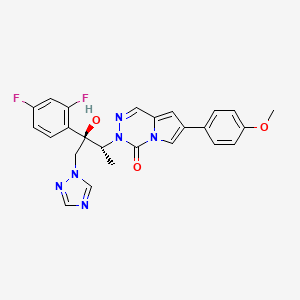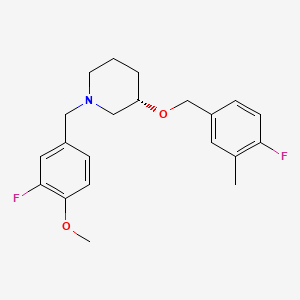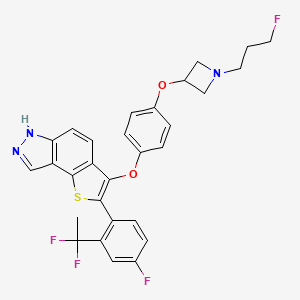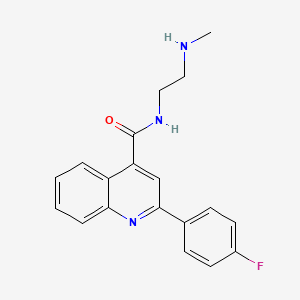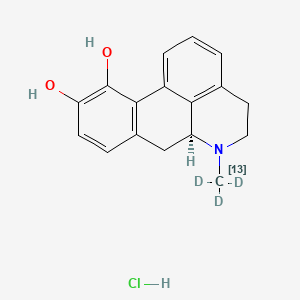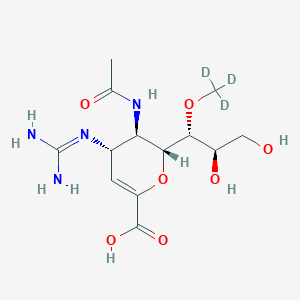
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin is a complex chemical compound that serves as a versatile tool in scientific research. It is a dye derivative of tetramethylrhodamine (TAMRA) containing three polyethylene glycol (PEG) units. This compound is particularly useful in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications due to its unique structural components, including an azide group and a desthiobiotin moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin involves multiple steps, starting with the preparation of the TAMRA dye derivative. The azide group is introduced through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups. This reaction is typically carried out under mild conditions using copper sulfate and sodium ascorbate as catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and purification through high-performance liquid chromatography (HPLC). The compound is then lyophilized and stored under controlled conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in substitution reactions with alkyne-containing molecules through CuAAC.
Cycloaddition Reactions: Strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions
Copper Sulfate and Sodium Ascorbate: Used as catalysts in CuAAC reactions.
DBCO and BCN: Used in SPAAC reactions.
Major Products Formed
The major products formed from these reactions are bioconjugates, where this compound is linked to other biomolecules, enhancing their detection and analysis in various assays .
Aplicaciones Científicas De Investigación
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs, which are designed to degrade specific proteins within cells.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biomolecules.
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies.
Industry: Applied in the development of diagnostic assays and biosensors
Mecanismo De Acción
The mechanism of action of (5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin involves its ability to form stable bioconjugates through CuAAC and SPAAC reactions. The azide group reacts with alkyne-containing molecules, forming a triazole linkage. This allows for the precise targeting and labeling of specific biomolecules, facilitating their detection and analysis in various assays .
Comparación Con Compuestos Similares
Similar Compounds
(5,6)TAMRA-PEG3-Azide: Similar in structure but lacks the desthiobiotin moiety.
Biotin-PEG3-Azide: Contains a biotin moiety instead of desthiobiotin.
TAMRA-PEG3-Alkyne: Contains an alkyne group instead of an azide group
Uniqueness
(5,6)TAMRA-PEG3-Azide-PEG3-Desthiobiotin is unique due to its combination of a fluorescent dye, PEG linkers, an azide group, and a desthiobiotin moiety. This combination allows for versatile applications in bioconjugation, fluorescence labeling, and targeted protein degradation, making it a valuable tool in various fields of scientific research .
Propiedades
Fórmula molecular |
C114H162N22O28 |
|---|---|
Peso molecular |
2288.6 g/mol |
Nombre IUPAC |
4-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-[[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropyl]amino]-3-oxopropyl]carbamoyl]-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/2C57H81N11O14/c1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(56(73)74)47(37-41)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54;1-40-48(64-57(75)63-40)9-7-6-8-10-51(69)59-20-25-76-29-33-80-34-30-77-26-21-60-52(70)18-23-68(24-28-79-32-36-81-35-31-78-27-22-62-65-58)53(71)17-19-61-55(72)41-11-14-44(47(37-41)56(73)74)54-45-15-12-42(66(2)3)38-49(45)82-50-39-43(67(4)5)13-16-46(50)54/h2*11-16,37-40,48H,6-10,17-36H2,1-5H3,(H5-,59,60,61,63,64,69,70,72,73,74,75)/t2*40-,48+/m00/s1 |
Clave InChI |
XCDYPCCUECTTNP-VRDNYPGUSA-N |
SMILES isomérico |
C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-] |
SMILES canónico |
CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C.CC1C(NC(=O)N1)CCCCCC(=O)NCCOCCOCCOCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
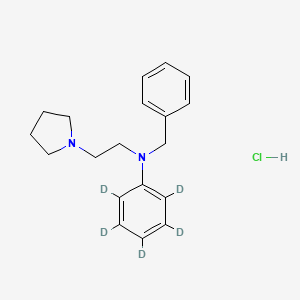
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
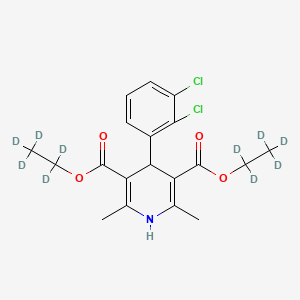

![(3S,3'R,8R,9R,9aS)-8-methoxy-3'-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]spiro[1,2,3,5,6,7,8,9a-octahydropyrrolo[1,2-a]azepine-9,5'-oxolane]-2'-one](/img/structure/B12416839.png)

